3-Methyl-4-phenyl-pyrrolidine-2,5-dione
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Overview
Description
3-Methyl-4-phenyl-pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with methyl and phenyl groups. This compound is part of the pyrrolidine-2,5-dione family, known for their versatile applications in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with methylamine, followed by cyclization with succinic anhydride under acidic conditions . The reaction conditions often include heating and the use of solvents like toluene or acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted pyrrolidine derivatives .
Scientific Research Applications
3-Methyl-4-phenyl-pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Known for its antimicrobial properties and ability to inhibit biofilm formation.
Pyrrolidine-2-one: Used in the synthesis of pharmaceuticals and as a solvent in various chemical reactions.
Pyrrolizines: Exhibits a range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3-Methyl-4-phenyl-pyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase isoenzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-4-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9(11(14)12-10(7)13)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBGXKRVJVNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660622 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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